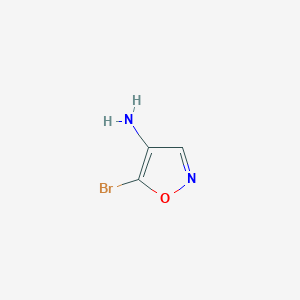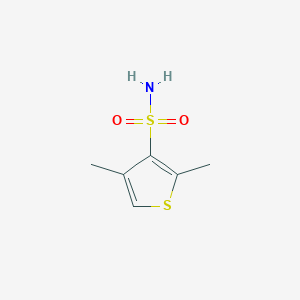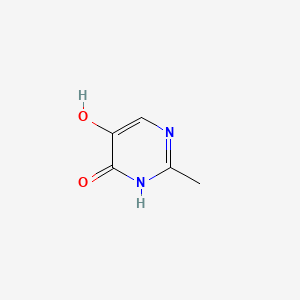
4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a base can yield the desired pyrimidinone compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2-methylpyrimidin-4(1H)-one often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can improve the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-2-methylpyrimidin-4(1H)-one, while reduction could produce 5-hydroxy-2-methylpyrimidin-4(1H)-one derivatives with different substituents.
Applications De Recherche Scientifique
5-Hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 5.
5-Hydroxy-4(1H)-pyrimidinone: Lacks the methyl group at position 2.
5-Hydroxy-2-methylpyrimidine: Lacks the carbonyl group at position 4.
Uniqueness
5-Hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxyl group at position 5 and the methyl group at position 2, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
24614-14-0 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
5-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-2-4(8)5(9)7-3/h2,8H,1H3,(H,6,7,9) |
Clé InChI |
RGDXNCPSBLAJGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
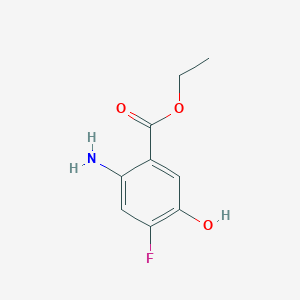

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
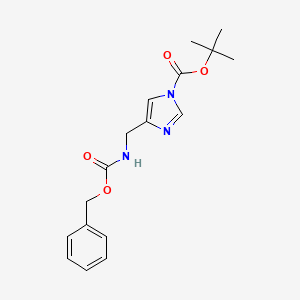
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

